
3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound featuring multiple functional groups, including a phenyl ring, a triazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment to Piperidine: The triazole derivative is then coupled with a piperidine derivative through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the intermediate with urea or a similar reagent to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling and cyclization steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenyl rings in the compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: The triazole and imidazolidine rings can be reduced under specific conditions, although these reactions are less common.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced triazole or imidazolidine derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.
Material Science: Its unique structure makes it a candidate for the development of novel polymers or materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological pathways involving triazole or imidazolidine-containing molecules.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which 3-phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the imidazolidine-2,4-dione moiety can form stable complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)urea: Similar structure but with a urea moiety instead of imidazolidine-2,4-dione.
2-Phenyl-1-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)imidazolidine-4-one: Similar but with a different substitution pattern on the imidazolidine ring.
Uniqueness
The presence of both the triazole and imidazolidine-2,4-dione rings in the same molecule is relatively unique, providing a combination of properties that can be exploited in various applications. This dual functionality is not commonly found in other compounds, making it a valuable scaffold for further research and development.
Propriétés
IUPAC Name |
3-phenyl-1-[1-(2-phenyltriazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c30-21-16-27(23(32)28(21)18-7-3-1-4-8-18)17-11-13-26(14-12-17)22(31)20-15-24-29(25-20)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOGSOPQKBSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
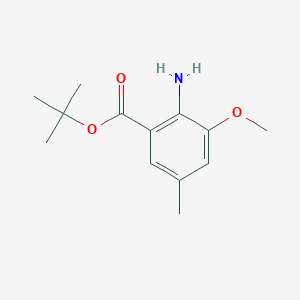
![ethyl 2-phenyl-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)quinoline-6-carboxylate](/img/structure/B2985532.png)
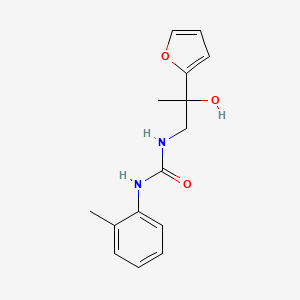
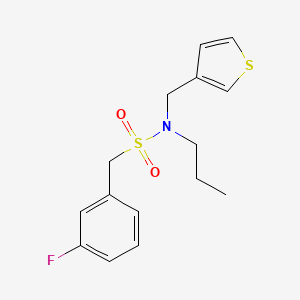
![methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2985538.png)
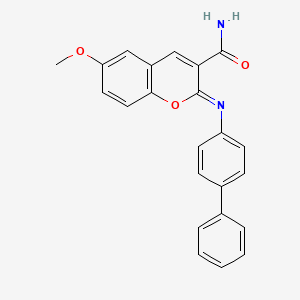
![4-(dimethylsulfamoyl)-N-[(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2985541.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2985546.png)
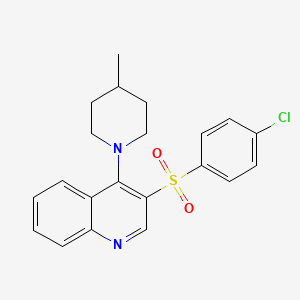
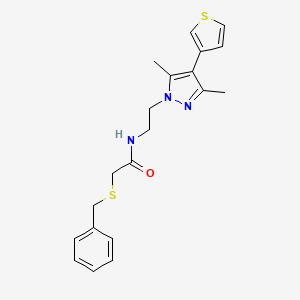
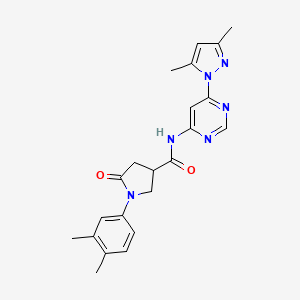
![2-[2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2985553.png)
![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)
